Chlorendic imide
Overview
Description
Chlorendic imide is a chemical compound derived from chlorendic acid. It is known for its stability and resistance to heat and chemicals, making it valuable in various industrial applications. This compound is often used in the production of flame-retardant materials and as a curing agent in epoxy resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorendic imide can be synthesized through the reaction of chlorendic acid with ammonia or amines. The reaction typically involves heating chlorendic acid with ammonia or an amine in a solvent such as toluene or xylene. The reaction conditions usually require temperatures ranging from 150°C to 200°C and may take several hours to complete .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where chlorendic acid is reacted with ammonia or amines under controlled conditions. The process involves continuous monitoring of temperature and pressure to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorendic imide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorendic anhydride.
Reduction: It can be reduced to form chlorendic acid.
Substitution: This compound can participate in substitution reactions where the imide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorendic anhydride
Reduction: Chlorendic acid
Substitution: Various substituted imides depending on the reagents used.
Scientific Research Applications
Chlorendic imide has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry and as a curing agent in epoxy resins.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives
Mechanism of Action
Chlorendic imide exerts its effects primarily through its chemical stability and resistance to heat and oxidation. It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames. In epoxy resins, it functions as a curing agent, promoting cross-linking and enhancing the thermal and mechanical properties of the resin .
Comparison with Similar Compounds
Similar Compounds
- Phthalimide
- Succinimide
- Maleimide
- Naphthalimide
Comparison
Chlorendic imide is unique due to its high chlorine content, which imparts superior flame-retardant properties compared to other imides. Additionally, its stability and resistance to heat and chemicals make it more suitable for high-performance applications in harsh environments .
This compound stands out among similar compounds for its exceptional flame-retardant properties and stability, making it a valuable compound in various industrial and scientific applications.
Properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLQEMXZUTSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988590 | |
Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6889-41-4 | |
Record name | 5-Norbornene-2,3-dicarboximide, 1,4,5,6,7,7-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorendic imide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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